molecular formula C22H24N6O2 B14939837 2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone

2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone

Cat. No.: B14939837
M. Wt: 404.5 g/mol
InChI Key: NIYYQSRTIFKYTA-UHFFFAOYSA-N
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Description

2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone involves multiple steps and specific reaction conditions. One common synthetic route involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction typically requires the use of a Brønsted acid or Lewis acid as a catalyst to facilitate the formation of the desired heterocyclic structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C22H24N6O2/c1-15-18(13-23-21(24-15)27-8-10-30-11-9-27)19-12-20(29)26-22(25-19)28-7-6-16-4-2-3-5-17(16)14-28/h2-5,12-13H,6-11,14H2,1H3,(H,25,26,29)

InChI Key

NIYYQSRTIFKYTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC4=CC=CC=C4C3)N5CCOCC5

Origin of Product

United States

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